1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a urea derivative featuring two distinct heterocyclic moieties: a 1,3-benzodioxolyl group and a 1-phenyltetrazolylmethyl group. The benzodioxolyl group contributes to electron-rich aromatic interactions, while the tetrazole ring offers hydrogen-bonding capabilities and metabolic stability due to its nitrogen-rich structure .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTQFDAHBAFOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Amino Nitriles
A widely adopted approach involves reacting α-amino nitriles with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) as a catalyst. This method, adapted from phenyl(2H-tetrazol-5-yl)methanamine syntheses, proceeds via nucleophilic azide attack on the nitrile group, followed by intramolecular cyclization.
-
Combine α-amino nitrile (1.00 mol), NaN₃ (1.05 mol), and ZnCl₂ (0.50 mol) in isopropyl alcohol.
-
Reflux for 16 hours under inert atmosphere.
-
Acidify with HCl (pH ~2–3) to precipitate the product.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Example :
Phenylglycinonitrile cyclizes to yield phenyl(2H-tetrazol-5-yl)methanamine with 72% efficiency.
Ugi-Azide Multicomponent Reaction
The Ugi-azide reaction offers an alternative route by concurrently introducing diversity inputs. This method employs:
Key Advantages :
-
Atom-economic formation of tetrazoles in a single step.
-
Compatibility with microwave-assisted cyclization (10 min at 120°C in 10% TFA/DCE).
Urea Linkage Formation
The urea bridge is constructed via coupling between 1,3-benzodioxol-5-yl isocyanate and the tetrazolylmethyl amine intermediate.
Isocyanate-Amine Coupling
Procedure :
-
Dissolve tetrazolylmethyl amine (1.00 mol) in anhydrous dichloromethane (DCM).
-
Add 1,3-benzodioxol-5-yl isocyanate (1.05 mol) dropwise at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Purify via flash chromatography (hexane/ethyl acetate gradient).
Critical Parameters :
-
Solvent : DCM or THF ensures solubility of both reactants.
-
Stoichiometry : Slight excess of isocyanate drives the reaction to completion.
-
Catalyst : Triethylamine (TEA) may be added to scavenge HCl.
Post-Synthetic Modifications
Acidic Deprotection-Cyclization
Crude Ugi-azide adducts undergo simultaneous deprotection and cyclization in trifluoroacetic acid (TFA)/dichloroethane (DCE):
Purification Techniques
-
Flash Chromatography : Hexane/ethyl acetate gradients (5–50%) resolve regioisomers.
-
Recrystallization : Ethanol/water mixtures improve purity for crystalline products.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Mass Spec (EI) :
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O) shows ≥95% purity for optimized batches.
Challenges and Optimization
Regioselectivity in Tetrazole Formation
Urea Hydrolysis
-
Mitigation : Avoid aqueous workup at extremes of pH.
-
Stabilization : Store final product at −20°C under nitrogen.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Time Efficiency |
|---|---|---|---|
| α-Amino Nitrile | 68–75 | 92–95 | Moderate (16 h) |
| Ugi-Azide | 44–58 | 88–93 | High (10 min) |
The α-amino nitrile route offers superior yields, while the Ugi-azide method enables rapid library diversification.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Amines or hydroxylamines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and tetrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. Specific pathways and targets would depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are best understood through comparison with analogs. Below, key derivatives are analyzed based on molecular structure, physicochemical properties, and biological activity.
Structural Analogues in the 1-[2-(1H-Tetrazol-5-yl)Phenyl]Urea Series
and highlight compounds such as 1-(2-(1H-tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea , which share the tetrazole-urea scaffold but differ in substituents. These compounds exhibit hypoglycemic activity, with dynamic AUC values and docking scores indicating variations in efficacy (Table 1) .
Substituent Effects on Crystallography and Solubility
and provide insights into benzodioxol-containing analogs. For example, (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one (C22H22O6) crystallizes in a triclinic system (space group P1), with a density of 1.398 Mg/m³ .
Pharmacological Potential vs. Heterocyclic Ureas
and describe urea derivatives with pyrazole or triazole substituents. For instance, 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas exhibit modified hydrogen-bonding profiles due to the hydroxymethylpyrazole group, which may enhance water solubility but reduce membrane permeability compared to tetrazole-based analogs .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 328.33 g/mol. The presence of the benzodioxole moiety is significant as it is associated with various biological activities including antioxidant and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing the benzodioxole structure exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antidiabetic Activity
A study focusing on benzodioxole derivatives highlighted their potential as α-amylase inhibitors, which are crucial for managing diabetes. The compound demonstrated significant inhibition of α-amylase with an IC50 value comparable to established antidiabetic drugs.
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| 1-(2H-1,3-benzodioxol-5-yl)-3-[...]-urea | 0.85 | IC50 > 150 µM |
This suggests that while the compound effectively lowers blood glucose levels, it exhibits minimal cytotoxicity towards normal cells, indicating a favorable safety profile.
Anticancer Activity
In vitro studies have shown that this compound exhibits potent anticancer properties against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 26 |
| MCF7 (breast) | 40 |
| A549 (lung) | 65 |
These results indicate a promising anticancer activity that warrants further investigation into its mechanism of action.
In Vivo Studies
In vivo experiments conducted on diabetic mice demonstrated that administration of the compound significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after five doses. This reduction was statistically significant compared to control groups.
Cytotoxicity Assessments
Cytotoxicity assays using MTS assays across different cell lines revealed that while the compound effectively targeted cancer cells, it showed negligible effects on normal cell lines such as Hek293t, reinforcing its therapeutic potential without compromising safety.
The proposed mechanism of action for the antidiabetic effect involves inhibition of α-amylase and modulation of glucose absorption in the intestines. For its anticancer effects, it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity/yield be maximized?
Methodological Answer: The synthesis typically involves three key steps:
Formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the phenyltetrazole group through cycloaddition between phenyl azides and nitriles.
Coupling via urea linkage using carbodiimides (e.g., DCC) or phosgene derivatives to join the benzodioxole and tetrazole intermediates .
Optimization Tips:
Q. What structural features contribute to its potential bioactivity?
Key Features:
- Benzodioxole : Enhances metabolic stability and membrane permeability.
- Tetrazole ring : Mimics carboxylate groups, enabling hydrogen bonding with biological targets (e.g., enzymes).
- Urea linker : Facilitates interactions with hydrophobic pockets via van der Waals forces .
Methodological Validation:
Q. How can preliminary biological activity be screened effectively?
Screening Protocol:
In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on HeLa or MCF-7 cell lines.
Target identification : Surface plasmon resonance (SPR) to assess binding kinetics with kinases or GPCRs.
ADME profiling : Liver microsome stability tests and Caco-2 permeability assays .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine, methyl) impact structure-activity relationships (SAR)?
SAR Analysis:
Methodology:
Q. How can X-ray crystallography (SHELX) resolve conformational ambiguities?
Crystallographic Workflow:
Data collection : Use a Bruker D8 Venture diffractometer (MoKα, λ = 0.71073 Å) at 100 K.
Structure solution : SHELXT for phase determination via intrinsic phasing.
Refinement : SHELXL with anisotropic displacement parameters for non-H atoms.
Key Parameters (Example):
| Parameter | Value | Source |
|---|---|---|
| Space group | P1̄ | |
| R-factor | <0.05 | |
| Twinning analysis | PLATFORM to detect merohedral twinning |
Q. How to address contradictions in biological data across studies?
Resolution Strategies:
- Dose dependency : Re-evaluate activity at concentrations 1 nM–100 µM.
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and serum content (e.g., FBS%).
- Structural validation : Confirm batch purity via HPLC-MS and eliminate polymorphic effects (e.g., amorphous vs. crystalline forms) .
Q. What computational methods predict metabolic pathways and toxicity?
In Silico Tools:
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
Design Principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
